molecular formula C20H14BrFN4O B2986099 (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide CAS No. 1241697-10-8

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide

Cat. No.: B2986099
CAS No.: 1241697-10-8
M. Wt: 425.261
InChI Key: IIDAGGXJUBMARD-UHFFFAOYSA-N
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Description

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the bromophenyl and fluorophenyl groups. The final step involves the formation of the cyano and enamide functionalities under controlled conditions. Common reagents used in these reactions include bromine, fluorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its functional groups can interact with proteins, enzymes, and other biomolecules, providing insights into their mechanisms of action.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups can bind to active sites on proteins or enzymes, modulating their activity. The cyano and enamide functionalities may also play a role in these interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
  • (Z)-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
  • (Z)-3-[5-(4-nitrophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide

Uniqueness

What sets (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide apart from similar compounds is the presence of the bromophenyl group

Properties

IUPAC Name

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O/c21-17-7-5-13(6-8-17)19-16(12-25-26-19)9-15(10-23)20(27)24-11-14-3-1-2-4-18(14)22/h1-9,12H,11H2,(H,24,27)(H,25,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDAGGXJUBMARD-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CNC(=O)/C(=C\C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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